Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate
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Overview
Description
Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes an ethyl ester group, an imino group, and a phenylacetyl hydrazinyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate typically involves the reaction of ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as diethyl ether, and the product is obtained as a white solid after filtration and drying . The yield of this reaction is reported to be around 85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale filtration and drying equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate involves its interaction with specific molecular targets and pathways. The imino group and phenylacetyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate: A precursor in the synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate.
Phenylacetyl hydrazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
OKWGRNVMIZBILF-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)CC1=CC=CC=C1)/N |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N |
Origin of Product |
United States |
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